molecular formula C13H16BrN3O2 B12229084 4-(5-bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

4-(5-bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

Cat. No.: B12229084
M. Wt: 326.19 g/mol
InChI Key: AOLABGWDYIXEDL-UHFFFAOYSA-N
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Description

4-(5-Bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is an organic compound that belongs to the class of n-arylamides. This compound is characterized by the presence of a bromopyridine moiety attached to a morpholine ring, which is further linked to a cyclopropyl group and a carboxamide group. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the morpholine ring and the cyclopropyl group.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products Formed

    Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of oxidized morpholine or cyclopropyl derivatives.

    Reduction: Formation of reduced morpholine or cyclopropyl derivatives.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

4-(5-Bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential as a ligand in binding studies with proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting specific proteins or enzymes.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(5-bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide involves its interaction with specific molecular targets, such as proteins or enzymes. The compound binds to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target protein or enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide is unique due to its combination of a bromopyridine moiety, a morpholine ring, and a cyclopropyl group. This unique structure imparts specific chemical and biological properties, making it valuable in various research applications.

Properties

Molecular Formula

C13H16BrN3O2

Molecular Weight

326.19 g/mol

IUPAC Name

4-(5-bromopyridin-2-yl)-N-cyclopropylmorpholine-2-carboxamide

InChI

InChI=1S/C13H16BrN3O2/c14-9-1-4-12(15-7-9)17-5-6-19-11(8-17)13(18)16-10-2-3-10/h1,4,7,10-11H,2-3,5-6,8H2,(H,16,18)

InChI Key

AOLABGWDYIXEDL-UHFFFAOYSA-N

Canonical SMILES

C1CC1NC(=O)C2CN(CCO2)C3=NC=C(C=C3)Br

Origin of Product

United States

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